ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
Description
This compound is a substituted imidazole derivative featuring a thioether-linked acetate group and aromatic substituents at positions 1 and 5 of the imidazole core. Its structure includes:
- 5-(3-Nitrophenyl): A meta-nitro-substituted phenyl group, contributing to electronic effects and reactivity.
- Thioacetate moiety: The ethyl thioacetate group (-S-CH2-COOEt) introduces steric bulk and modulates solubility.
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-4-3-5-16(10-13)23(25)26)22(19)15-8-6-14(20)7-9-15/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMWPZTSCRBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the fluorophenyl and nitrophenyl groups. The final step involves the esterification of the thioacetate group.
Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The 4-fluorophenyl and 3-nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the thioacetate group using ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly through mechanisms involving kinase inhibition and apoptosis induction. Several studies have highlighted its effectiveness against various cancer cell lines.
Case Studies and Findings
- Molecular Docking Studies : Research indicates that derivatives of imidazole compounds, including ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, exhibit strong binding affinities to targets involved in cancer progression. For instance, a study demonstrated that certain derivatives showed IC50 values lower than standard chemotherapeutics, indicating superior potency against leukemia cell lines .
- In Vitro Activity : In vitro assays have revealed that the compound can induce apoptosis in cancer cells. For example, compounds similar to this compound were shown to inhibit the growth of various human cancer cell lines, with some achieving over 95% growth inhibition at specific concentrations .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, leading to inhibition of growth.
Research Insights
- Antibacterial Studies : Recent research has focused on the synthesis of thiazol-4-one and thiophene-bearing derivatives related to this compound. These derivatives have been evaluated for their antimicrobial efficacy against several bacterial strains, showing promising results .
Enzyme Inhibition
Another significant application of the compound lies in its ability to inhibit specific enzymes, which is crucial for developing therapeutics targeting metabolic pathways.
Enzyme Inhibition Mechanisms
- Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound's potential as a PI3K inhibitor has been explored due to the enzyme's role in cancer cell signaling. Studies have shown that imidazole derivatives can effectively inhibit PI3K activity, which is linked to tumor growth and survival .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation | IC50 values lower than standard drugs; effective against leukemia and solid tumors |
| Antimicrobial | Inhibits bacterial growth | Promising results against various strains; effective derivatives synthesized |
| Enzyme Inhibition | Targets PI3K and other enzymes | Significant inhibition observed; potential for therapeutic development |
Mechanism of Action
The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Imidazole Core
Table 1: Key Structural Variations and Properties
Key Observations:
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Thioacetate C=O stretches typically appear at ~1700–1750 cm⁻¹, distinct from acetamide C=O (~1660 cm⁻¹ in 9c) .
- NMR : Aromatic protons in 3-nitrophenyl groups resonate at δ 8.0–8.5, differing from fluorophenyl (δ 7.2–7.6) .
- Crystallography : Aryl-nitroimidazoles (e.g., ) often exhibit planar imidazole cores with dihedral angles <10° between substituents .
Biological Activity
Ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
This compound has been evaluated for various biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on specific enzymes and receptors.
- Anticancer Activity : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including: These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.
- Enzyme Inhibition : Studies indicate that the compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
- GABA-A Receptor Modulation : The presence of imidazole rings in similar compounds has shown potential as positive allosteric modulators of the GABA-A receptor, enhancing the understanding of how derivatives might influence neurochemical pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
Example Study: Antiviral Activity
In a study focusing on N-Heterocycles, compounds similar to this compound were identified as promising antiviral agents, demonstrating over 90% inhibition of viral replication in vitro .
Example Study: Anticancer Properties
Another research highlighted that derivatives with similar structural motifs exhibited significant anticancer properties through apoptosis induction and cell cycle arrest mechanisms. The study emphasized the importance of substituents at specific positions on the aromatic rings for enhancing activity against cancer cell lines .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Base | K₂CO₃ | 65–75% | |
| Solvent | Ethanol | 70% | |
| Reaction Time | 8–12 hours | - |
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should be prioritized?
Methodological Answer:
- 1H/13C NMR:
- 1H NMR: Look for imidazole ring protons (δ 7.2–8.5 ppm), thioether-linked CH₂ (δ 3.8–4.2 ppm), and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂). Substituent effects (e.g., fluorine, nitro groups) cause deshielding .
- 13C NMR: Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons (110–150 ppm). Fluorine and nitro groups split signals due to coupling.
- IR Spectroscopy:
- Peaks at ~1700 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C-F) .
- Elemental Analysis:
- Validate %C, %H, %N against theoretical values (deviation <0.3% indicates purity) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation, and what challenges arise due to substituent effects?
Methodological Answer:
- Crystallization: Use slow evaporation of acetone/petroleum ether mixtures to obtain single crystals. Substituents like nitro groups may hinder crystallization due to steric effects .
- Key Challenges:
- Disorder in Aromatic Rings: Fluorine and nitro groups create electron density distortions, requiring high-resolution data (≤0.8 Å).
- Thermal Motion: Bulky substituents increase atomic displacement parameters (ADPs), complicating refinement.
- Data Interpretation: Compare bond lengths/angles with DFT calculations to validate imidazole-thioether geometry .
Advanced: How do the electronic effects of the 4-fluorophenyl and 3-nitrophenyl substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects:
- The 3-nitrophenyl group deactivates the imidazole ring, reducing electrophilic substitution but enhancing stability in oxidative conditions.
- The 4-fluorophenyl group directs electrophiles to the meta position via inductive effects .
- Reactivity in Cross-Coupling:
- Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The nitro group may require protective strategies (e.g., reduction to NH₂ pre-coupling) .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 4-Fluorophenyl | Mildly deactivating | Stabilizes ring; meta-directing |
| 3-Nitrophenyl | Strongly deactivating | Inhibits electrophilic attack |
Data Contradiction: How should researchers address discrepancies in biological activity data between in vitro and in silico models?
Methodological Answer:
- In Silico Limitations:
- Docking studies (e.g., AutoDock Vina) may overestimate binding affinity due to rigid receptor models. Compare results with molecular dynamics simulations to account for flexibility .
- Experimental Validation:
Methodological: What strategies optimize purity during synthesis, particularly regarding byproduct formation?
Methodological Answer:
- Byproduct Mitigation:
- Monitoring Tools:
- TLC (Rf ~0.4 in ethyl acetate/hexane) to track reaction progress.
- HPLC-MS to detect trace impurities (e.g., oxidized thioethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
